1-Chloro-6-isopropylisoquinoline molecular structure and weight
1-Chloro-6-isopropylisoquinoline molecular structure and weight
An In-Depth Technical Guide to 1-Chloro-6-isopropylisoquinoline: Structure, Properties, and Synthetic Insights for Pharmaceutical Research
Abstract
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1] The strategic functionalization of this scaffold is a cornerstone of modern drug discovery. The introduction of a chlorine atom, in particular, can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding interactions.[2][3] This guide provides a comprehensive technical overview of 1-Chloro-6-isopropylisoquinoline, a specific derivative poised as a valuable intermediate for chemical synthesis. We will delve into its molecular structure, physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, and its potential applications for professionals in pharmaceutical research and development.
Molecular Structure and Physicochemical Properties
1-Chloro-6-isopropylisoquinoline is an aromatic heterocyclic compound. Its structure consists of a bicyclic isoquinoline ring system, substituted with a chlorine atom at the C-1 position and an isopropyl group at the C-6 position. The chlorine atom at C-1 is a key reactive handle, making the compound an excellent precursor for further chemical modification.
Key Identifiers and Properties
The fundamental properties of 1-Chloro-6-isopropylisoquinoline are summarized below. This data is critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 1-chloro-6-propan-2-ylisoquinoline | [4] |
| Synonyms | 1-Chloro-6-isopropylisoquinoline | [4] |
| CAS Number | 630422-59-2 | [4] |
| Molecular Formula | C₁₂H₁₂ClN | [4] |
| Molecular Weight | 205.68 g/mol | [4] |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C(=NC=C2)Cl | N/A |
Synthesis and Mechanistic Rationale
The synthesis of functionalized isoquinolines often relies on established cyclization reactions or the modification of a pre-formed isoquinoline core.[1] A highly effective and common strategy for preparing 1-chloro-isoquinolines is the chlorination of the corresponding 1-isoquinolinone precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[1]
Synthetic Workflow Overview
The final step in the synthesis of the target compound involves the conversion of the lactam (amide) functionality in 6-isopropylisoquinolin-1(2H)-one to the chloro-derivative. This is a crucial step that activates the C-1 position for subsequent reactions.
Caption: Synthetic conversion of the isoquinolinone precursor.
Experimental Protocol: Chlorination of 6-isopropylisoquinolin-1(2H)-one
This protocol describes a self-validating system for the synthesis and purification of 1-Chloro-6-isopropylisoquinoline.
Expertise & Causality:
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Reagent Choice: Phosphorus oxychloride (POCl₃) is used as both the chlorinating agent and a dehydrating agent. It reacts with the tautomeric hydroxyl form of the lactam to form a phosphate ester intermediate, which is then readily displaced by a chloride ion.
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Reaction Conditions: The reaction is performed under reflux (heating) to provide the necessary activation energy for the chlorination to proceed at a reasonable rate. An inert atmosphere (e.g., nitrogen) is recommended to prevent side reactions with atmospheric moisture.
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Work-up: The reaction is quenched by carefully pouring it onto ice. This hydrolyzes the excess POCl₃ in a controlled manner. The subsequent neutralization with a base (e.g., NaHCO₃) is essential to deprotonate any hydrochloride salts of the product, rendering it soluble in the organic extraction solvent.
Step-by-Step Methodology:
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-isopropylisoquinolin-1(2H)-one (1.0 eq).
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Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The use of excess POCl₃ ensures it can also function as the reaction solvent.
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Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching & Neutralization: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a stirred beaker of crushed ice. Once the initial exothermic reaction subsides, neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 1-Chloro-6-isopropylisoquinoline.
Spectroscopic and Analytical Characterization
Post-synthesis, rigorous characterization is mandatory to confirm the identity and purity of the compound. Liquid chromatography-mass spectrometry (LC/MS) is a powerful tool in drug development for this purpose.[5]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core, as well as a characteristic septet and doublet for the isopropyl group protons.
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Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) at m/z ≈ 205.7. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio will be observed, confirming the presence of a single chlorine atom.
Reactivity and Applications in Drug Development
1-Chloro-6-isopropylisoquinoline is primarily utilized as a chemical intermediate for the synthesis of more complex molecules.[1]
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Key Reactive Site: The C-1 chloro substituent is the most significant feature for chemical reactivity. It activates the position for nucleophilic aromatic substitution (SNAr) . This allows for the displacement of the chloride with a wide variety of nucleophiles, such as amines, alcohols, thiols, and organometallic reagents. This versatility makes it a powerful building block for creating libraries of diverse isoquinoline derivatives for biological screening.
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Pharmaceutical Synthesis: As a quinoline derivative, this compound and its analogs are intended for use in pharmaceutical synthesis.[4] The ability to easily modify the C-1 position is a key strategy for structure-activity relationship (SAR) studies in drug discovery programs.
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Materials Science: The core isoquinoline structure suggests potential applications in the development of fluorescent materials, which could be harnessed for sensors or imaging agents.[4]
Safety and Handling
Proper handling of this chemical is essential due to its potential hazards. The following GHS hazard statements apply:
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H302: Harmful if swallowed.[4]
Recommended Precautions:
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Always handle this compound in a well-ventilated chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
1-Chloro-6-isopropylisoquinoline is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its defined molecular structure, characterized by a key reactive chloro-substituent, provides a versatile platform for the synthesis of novel, complex molecules. The robust synthetic methodology and clear understanding of its chemical reactivity empower scientists to efficiently incorporate the 6-isopropylisoquinoline scaffold into their research, accelerating the development of new chemical entities.
References
- Title: 1-Chloro-isoquinoline-6-carbonitrile - Industrial Chemicals Source: Google Cloud URL
- Title: 1-Chloro-6-methoxyisoquinoline | 132997-77-4 Source: Benchchem URL
- Title: 1-chloro-6-propan-2-ylisoquinoline | 630422-59-2 Source: ChemicalBook URL
- Title: 1-Chloroisoquinoline | 19493-44-8 Source: ChemicalBook URL
- Title: Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 Source: PubChem - NIH URL
- Title: US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist Source: Google Patents URL
- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL
- Title: “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery Source: ChemRxiv URL
- Title: LC/MS applications in drug development Source: PubMed URL
Sources
- 1. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1-chloro-6-propan-2-ylisoquinoline | 630422-59-2 [amp.chemicalbook.com]
- 5. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
